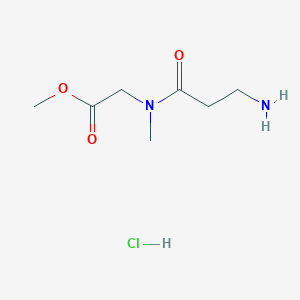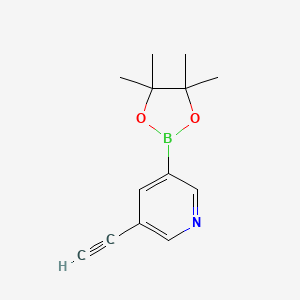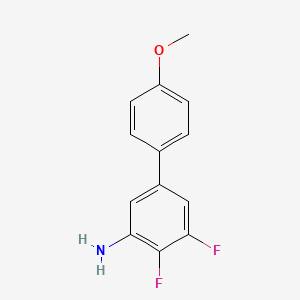![molecular formula C12H15BrO3S B13572734 5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B13572734.png)
5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane is a chemical compound characterized by its unique structure, which includes a brominated methoxyphenyl group attached to a dioxane ring via a sulfanyl methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane typically involves the reaction of 5-bromo-2-methoxyphenyl thiol with a suitable dioxane derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfanyl linkage. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, with considerations for the safe handling of reagents and waste management. Advanced techniques such as continuous flow reactors may be employed to enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane involves its interaction with specific molecular targets. The brominated methoxyphenyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The sulfanyl linkage can also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 5-{[(5-Chloro-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane
- 5-{[(5-Fluoro-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane
- 5-{[(5-Iodo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane
Uniqueness
5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C12H15BrO3S |
|---|---|
Molecular Weight |
319.22 g/mol |
IUPAC Name |
5-[(5-bromo-2-methoxyphenyl)sulfanylmethyl]-1,3-dioxane |
InChI |
InChI=1S/C12H15BrO3S/c1-14-11-3-2-10(13)4-12(11)17-7-9-5-15-8-16-6-9/h2-4,9H,5-8H2,1H3 |
InChI Key |
OJSJIYWAXYPXRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)SCC2COCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(Thiophen-2-YL)ethyl]-3-(trifluoromethyl)benzamide](/img/no-structure.png)
![2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B13572672.png)




![(2S,4R)-1-[(2R)-2-[(1-fluorocyclopropanecarbonyl)amino]-3-methyl-3-sulfanylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13572709.png)


